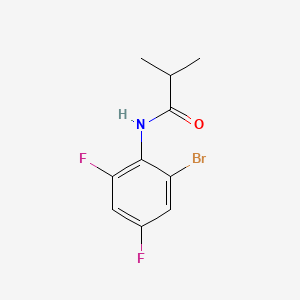

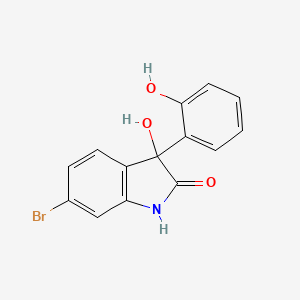

![molecular formula C13H17N3O2 B2983627 Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845716-98-4](/img/structure/B2983627.png)

Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole compounds is a topic of ongoing research. For instance, one study discusses the synthesis of novel triazole-pyrimidine hybrids, which were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study presents a regioselective method to access 1,4,5-trisubstituted 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of triazole compounds can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Triazole compounds exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropic annular tautomerism . They can undergo various chemical reactions, including alkylation .Applications De Recherche Scientifique

Structural Studies and Chemical Properties

Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate has been studied for its structural properties and applications in synthetic chemistry. One study focused on the compound ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate, demonstrating its structure and the formation of infinite chains joined by hydrogen bonding, which may have implications for its use in various chemical syntheses (Horton, Levine, Norris, Luck, & Silverton, 1997).

Synthesis and Reactivity

The synthesis and reactivity of compounds related to this compound have been explored in several studies. For instance, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines using ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates showcases the versatility of the core triazole structure in creating potentially bioactive molecules (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Catalysis and Chemical Transformation

In catalysis, the use of tert-butyl compounds, including those similar to this compound, has been documented. A study on the radical addition of benzaldehyde and allyl esters initiated by tert-butylperoxy compounds highlights the role of tert-butyl groups in promoting efficient chemical transformations, potentially applicable to the synthesis of complex molecules and intermediates (Sun et al., 2022).

Application in Heterocyclic Chemistry

Research on the synthesis of heterocyclic compounds, such as triazoles, demonstrates the utility of this compound in creating novel chemical entities with potential applications in drug discovery and materials science. For example, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using microwave-assisted organic synthesis (MAOS) method indicates the efficiency of incorporating the tert-butyl group in facilitating chemical reactions under controlled conditions (Insani, Wahyuningrum, & Bundjali, 2015).

Mécanisme D'action

The mechanism of action of triazole compounds can vary depending on their specific structure and target. For example, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, possibly through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Orientations Futures

Triazole compounds continue to be a focus of research due to their potential applications in medicinal chemistry. For instance, triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . Future research may continue to explore the synthesis, properties, and applications of these and other triazole compounds.

Propriétés

IUPAC Name |

ethyl 1-tert-butylbenzotriazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-5-18-12(17)9-6-7-11-10(8-9)14-15-16(11)13(2,3)4/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOEUKEHQFDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

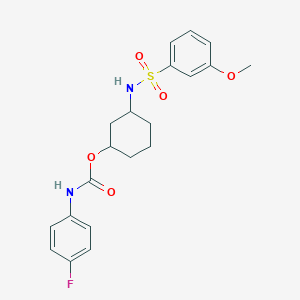

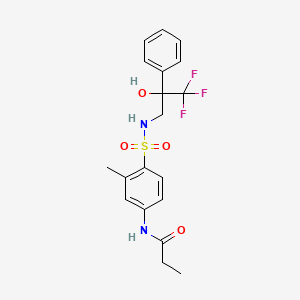

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)

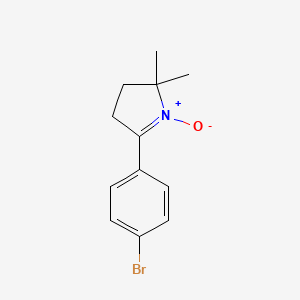

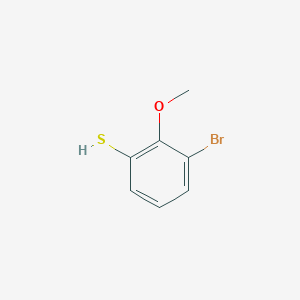

![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)

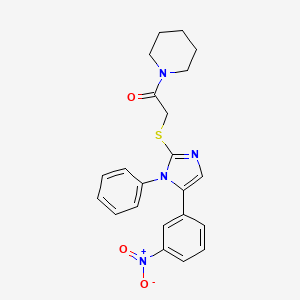

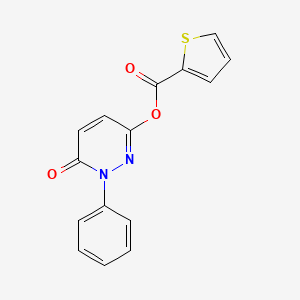

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2983566.png)

![N-[2,5-dioxo-6-(4-phenoxyphenyl)-2H,5H,6H-pyrano[3,2-c]pyridin-3-yl]benzamide](/img/structure/B2983567.png)